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Ipatasertib & CYP3A4 Inhibitors: Interaction Data

The table below summarizes the quantitative effects of various CYP3A4 inhibitors on Ipatasertib exposure.

A >2-fold increase in AUC is considered clinically significant [1].

CYP3A4
Inhibitor

Inhibitor
Strength

Ipatasertib
Dose

Change in
Ipatasertib
AUC

Change in
Ipatasertib
Cmax

Key Findings /
Context

Itraconazole [1]
[2]

Strong 100 mg single
dose

↑5.45-fold
(AUC0-∞)

↑2.26-fold Half-life increased by
53%; exposure to

metabolite M1
reduced by ~90%

[2].

Palbociclib [3]

[4]

Weak 300 mg once

daily (at
steady state)

↑68%
(AUC0-
24,ss)

↑49% Interaction observed

in a Phase Ib
combination therapy

study in breast
cancer patients [3].
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CYP3A4
Inhibitor

Inhibitor
Strength

Ipatasertib
Dose

Change in
Ipatasertib
AUC

Change in
Ipatasertib
Cmax

Key Findings /
Context

Erythromycin /
Diltiazem [1]

Moderate 400 mg once
daily

(predicted)

↑2 to 2.5-
fold
(predicted)

- Predictions from a
verified PBPK model

[1].

Fluvoxamine
[1]

Weak 400 mg once

daily
(predicted)

No change

(predicted)

- Predictions from a

verified PBPK model
[1].

Ipatasertib & CYP3A4 Inducers: Interaction Data

Concomitant use of Ipatasertib with CYP3A4 inducers can lead to a substantial loss of efficacy and is not

recommended.

CYP3A4
Inducer

Inducer
Strength

Ipatasertib Dose
Change in
Ipatasertib
AUC

Key Findings / Context

Rifampicin [1] Strong 400 mg once daily
(predicted)

↓86%
(predicted)

Predictions from a verified
PBPK model [1].

Efavirenz [1] Moderate 400 mg once daily
(predicted)

↓74%
(predicted)

Predictions from a verified
PBPK model [1].

Enzalutamide
[5]

Strong Not specified ↓~50%
(observed)

Cited as a reason to
investigate the milder inducer

Darolutamide [5].

Darolutamide
[5]

Mild 400 mg once daily

(at steady state)

↓8% (AUC0-

24,ss)

The mild reduction was

deemed not clinically
meaningful [5].
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Ipatasertib Metabolism and CYP3A4 Interaction
Pathway

The following diagram illustrates the core metabolic and interaction pathways of Ipatasertib, which underlie

the data in the tables above.
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Key Experimental Protocols for DDI Assessment

The quantitative data previously presented is derived from specific clinical and modeling studies. Here are

the methodologies for two key approaches:

Clinical DDI Study Design (Itraconazole): A dedicated Phase I DDI study was conducted in healthy

subjects to evaluate the effect of a strong CYP3A4 inhibitor [2]. Participants received a single 100 mg
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oral dose of Ipatasertib alone. Following a washout period, they received 200 mg of itraconazole oral

solution once daily for 4 days, with a single 100 mg dose of Ipatasertib co-administered on the last

day. Intensive pharmacokinetic (PK) blood sampling was performed after each Ipatasertib dose to

calculate AUC, C~max~, t~max~, and half-life. The comparison of these PK parameters with and

without itraconazole determined the magnitude of the DDI [2].

Physiologically Based Pharmacokinetic (PBPK) Modeling: A PBPK model for Ipatasertib was

developed using Simcyp software to predict untested DDIs [1]. The model incorporated Ipatasertib's

in vitro and clinical data, including its properties as a CYP3A4 substrate and time-dependent

inhibitor. The model was optimized and verified against clinical PK data from a dose-escalation study

and the observed DDI with itraconazole. Once verified, the model simulated Ipatasertib exposure at

the 400 mg dose when co-administered with other CYP3A4 inhibitors and inducers, providing

predicted DDI magnitudes for clinical guidance [1].

Key Considerations for Researchers

Ipatasertib as a Perpetrator: Ipatasertib is not only a victim of DDIs but can also act as a weak to
moderate time-dependent inhibitor of CYP3A4 [3] [1]. In one study, it increased the exposure of

the sensitive CYP3A4 substrate midazolam by 2.22-fold [1]. This should be considered when co-
administering Ipatasertib with other CYP3A4 substrates.

Dose Adjustments in Clinical Trials: The known DDI potential has directly influenced clinical trial
design. In a Phase Ib study combining Ipatasertib with palbociclib (a weak CYP3A4 inhibitor), a

lowered Ipatasertib dose of 300 mg was proactively used instead of the intended 400 mg dose to
mitigate the anticipated increase in exposure, resulting in a manageable safety profile [3] [4].

Endogenous Biomarkers: A study evaluated Ipatasertib's potential to inhibit the transporters
OATP1B1/1B3 using endogenous biomarkers Coproporphyrin I and III (CPI/CPIII). Results showed

no in vivo inhibition, simplifying future DDI study interpretation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34049965/
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054915/
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054915/
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1670582/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054915/
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1670582/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511766/
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34049965/
https://www.smolecule.com/products/s001406?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s001406?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


1. Assessment of cytochrome P450 3A4-mediated drug ... [pmc.ncbi.nlm.nih.gov]

2. Evaluation of Ipatasertib Interactions with Itraconazole and ... [pubmed.ncbi.nlm.nih.gov]

3. Pharmacokinetics, safety and tolerability of ipatasertib in ... [frontiersin.org]

4. Pharmacokinetics, safety and tolerability of ipatasertib in ... [pmc.ncbi.nlm.nih.gov]

5. Drug–Drug Interaction Study to Evaluate the ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ipatasertib drug interactions with CYP3A4 inhibitors]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001406#ipatasertib-drug-

interactions-with-cyp3a4-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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